molecular formula C20H22N4O2S B12269139 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B12269139
M. Wt: 382.5 g/mol
InChI Key: VLFZYBVQXFLTTB-UHFFFAOYSA-N
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Description

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a benzothiazole ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step procedureThe final step involves the acylation of the piperazine derivative with 2-methoxyphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
  • 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol
  • 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one

Uniqueness

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide group, which can enhance its pharmacological properties. This structural feature distinguishes it from other benzothiazole derivatives and may contribute to its specific biological activities .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N4O2S/c1-26-17-8-4-3-7-16(17)21-19(25)14-23-10-12-24(13-11-23)20-15-6-2-5-9-18(15)27-22-20/h2-9H,10-14H2,1H3,(H,21,25)

InChI Key

VLFZYBVQXFLTTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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